4-Epianhydrotetracycline
Overview
Description
Epianhydrotetracycline hydrochloride is a degradation product of tetracycline, a well-known antibiotic. This compound is formed through the epimerization and dehydration of tetracycline at the C6 position, leading to the aromatization of the B ring. Epianhydrotetracycline hydrochloride is recognized for its significantly higher toxicity compared to tetracycline and doxycycline, making it an important compound for monitoring tetracycline stability and toxicity in laboratory studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epianhydrotetracycline hydrochloride is typically synthesized through the degradation of tetracycline. The process involves the epimerization of tetracycline followed by dehydration at the C6 position. This reaction can be facilitated by acidic conditions, which promote the formation of the epianhydro derivative.
Industrial Production Methods
In industrial settings, the production of epianhydrotetracycline hydrochloride involves the controlled degradation of tetracycline under specific conditions. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods are employed to assay the compound in tetracycline-containing drug products. These methods use columns packed with high-purity spherical silica and mobile phases containing ammonium oxalate, dimethylformamide, and dibasic ammonium phosphate .
Chemical Reactions Analysis
Types of Reactions
Epianhydrotetracycline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert epianhydrotetracycline hydrochloride into less toxic derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of epianhydrotetracycline hydrochloride include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from the reactions of epianhydrotetracycline hydrochloride depend on the specific reaction conditions. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce less toxic analogs.
Scientific Research Applications
Epianhydrotetracycline hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard for monitoring the stability and degradation of tetracycline in pharmaceutical products.
Biology: Employed in studies investigating the effects of tetracycline degradation products on bacterial growth and resistance.
Medicine: Utilized in research on the toxicity and safety of tetracycline antibiotics.
Industry: Applied in quality control processes to ensure the purity and stability of tetracycline-containing products
Mechanism of Action
The mechanism of action of epianhydrotetracycline hydrochloride involves its interaction with bacterial ribosomes, similar to tetracycline. The compound binds to the 30S ribosomal subunit, inhibiting protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action leads to the inhibition of bacterial growth and replication. due to its higher toxicity, epianhydrotetracycline hydrochloride is not used therapeutically .
Comparison with Similar Compounds
Similar Compounds
Tetracycline hydrochloride: The parent compound from which epianhydrotetracycline hydrochloride is derived.
Doxycycline: A tetracycline antibiotic with a similar structure but lower toxicity.
Minocycline: Another tetracycline antibiotic with a broader spectrum of activity.
Uniqueness
Epianhydrotetracycline hydrochloride is unique due to its significantly higher toxicity compared to other tetracycline derivatives. This characteristic makes it an important compound for studying the stability and degradation of tetracycline antibiotics, as well as for understanding the potential toxic effects of these degradation products .
Properties
IUPAC Name |
(4R,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30)/t11-,16+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTKGQINVKPHLY-WPINSWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873791 | |
Record name | 4-Epianhydrotetracycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7518-17-4 | |
Record name | 4-Epianhydrotetracycline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007518174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Epianhydrotetracycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-EPIANHYDROTETRACYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/680VDL31MX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.